molecular formula C22H18F2N4O2S B2957940 7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242873-86-4

7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2957940
CAS No.: 1242873-86-4
M. Wt: 440.47
InChI Key: QRBBRVUIOJPUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H18F2N4O2S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a class of chemicals that have garnered interest for their potential in developing new pharmacological agents due to their structural complexity and biological activity. Among the synthesized compounds, researchers have explored their applications in antimicrobial, antifungal, and antituberculous activities, revealing promising prospects in pharmaceutical development.

  • Antimicrobial and Antifungal Properties : Research has demonstrated that derivatives of the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold possess significant antimicrobial and antifungal activities. These activities are attributed to the structure-activity relationship of these compounds, suggesting their potential use as antimicrobial agents in treating various bacterial and fungal infections (Y. Mabkhot, et al., 2016); (S. Y. Hassan, 2013).

  • Antituberculous Activity : The structural analogs within this chemical family have been synthesized and evaluated for their tuberculostatic activity. The findings indicate a positive correlation between certain structural features and their activity against tuberculosis, showcasing the potential for developing new antituberculous agents (Y. Titova, et al., 2019).

  • Biocidal Properties : Some studies have focused on the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, revealing that certain compounds exhibit potent inhibitory activity against various bacteria strains, comparable to standard drugs like streptomycin. This suggests their potential utility as biocidal agents in medical and healthcare applications (C. S. Reddy, et al., 2013).

  • Enantioselective Production for Drug Intermediates : A specific application in the synthesis of drug intermediates involves the enantioselective production of chiral alcohols, serving as intermediates for antidiabetic drugs like sitagliptin. This process utilizes microbial bioreduction, highlighting the compound's role in facilitating the efficient and selective synthesis of pharmacologically active agents (Yanchan Wei, et al., 2016).

Properties

IUPAC Name

7-(3,4-difluorophenyl)-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S/c1-12-8-14(3)16(9-13(12)2)19(29)11-31-22-26-25-20-21(30)27(6-7-28(20)22)15-4-5-17(23)18(24)10-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBBRVUIOJPUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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